molecular formula C26H25BrN2O6 B11624635 (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(2,5-dimethoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(2,5-dimethoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B11624635
M. Wt: 541.4 g/mol
InChI Key: LUIQCLQBUUEKDA-XTQSDGFTSA-N
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Description

4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a combination of various functional groups, including a bromobenzoyl group, a tert-butyl oxazole, a dimethoxyphenyl group, and a hydroxy dihydropyrrolone

Properties

Molecular Formula

C26H25BrN2O6

Molecular Weight

541.4 g/mol

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(2,5-dimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H25BrN2O6/c1-26(2,3)19-13-20(28-35-19)29-22(17-12-16(33-4)10-11-18(17)34-5)21(24(31)25(29)32)23(30)14-6-8-15(27)9-7-14/h6-13,22,30H,1-5H3/b23-21+

InChI Key

LUIQCLQBUUEKDA-XTQSDGFTSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C2=O)C4=C(C=CC(=C4)OC)OC

Canonical SMILES

CC(C)(C)C1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the bromobenzoyl and oxazole derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents, tert-butylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromobenzoyl group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like NH3 (Ammonia) or RSH (Thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromine atom could yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for the tuning of its physical and chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-5-PHENYL-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but lacks the dimethoxyphenyl group.

    4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-THIONE: Similar structure but contains a thione group instead of a ketone.

Uniqueness

The uniqueness of 4-(4-BROMOBENZOYL)-1-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups, which allows for a wide range of chemical transformations and potential applications. Its structural complexity also makes it an interesting subject for scientific research and industrial development.

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